[[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate
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Overview
Description
[[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate is a complex organic compound that features a nitrofuran moiety, which is known for its broad spectrum of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with amino compounds under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the nitration of furan, followed by the introduction of amino and chloroacetate groups through controlled reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloroacetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the chloroacetate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted acetates.
Scientific Research Applications
Chemistry
In chemistry, [[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
Biologically, this compound has shown potential as an antimicrobial agent due to its nitrofuran moiety. It can inhibit the growth of various bacteria and fungi, making it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the treatment of infections and other diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of [[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that damage cellular structures. This leads to the inhibition of essential biological processes, ultimately resulting in cell death. The compound targets multiple pathways, making it effective against a broad range of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares the nitrofuran core but has different substituents, leading to variations in its biological activity and applications.
5-Amino-pyrazoles: These compounds are structurally different but share similar reactivity and applications in medicinal chemistry.
Uniqueness
[[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate is unique due to its combination of a nitrofuran moiety with a chloroacetate group. This dual functionality allows it to participate in a wide range of chemical reactions and enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C7H6ClN3O5 |
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Molecular Weight |
247.59 g/mol |
IUPAC Name |
[[amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate |
InChI |
InChI=1S/C7H6ClN3O5/c8-3-6(12)16-10-7(9)4-1-2-5(15-4)11(13)14/h1-2H,3H2,(H2,9,10) |
InChI Key |
AIKYCZAJFZQXPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=NOC(=O)CCl)N |
Origin of Product |
United States |
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